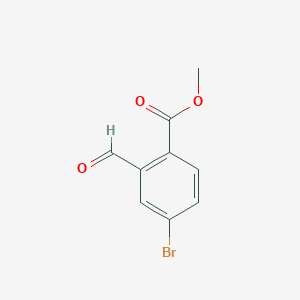

Methyl 4-bromo-2-formylbenzoate

Description

Significance of Aromatic Esters in Organic Synthesis

Aromatic esters are a class of organic compounds characterized by an ester functional group attached to an aromatic ring. numberanalytics.com Their importance in organic synthesis is multifaceted. They are frequently utilized as key intermediates in the synthesis of pharmaceuticals, fragrances, and polymers. numberanalytics.comnumberanalytics.com The pleasant odors and tastes of many aromatic esters have led to their widespread use in the perfume and flavor industries for centuries. numberanalytics.comresearchgate.net

In the realm of chemical reactions, aromatic esters can undergo various transformations, including hydrolysis to form carboxylic acids and alcohols, and reduction to yield alcohols. numberanalytics.com They are generally more stable than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring, which imparts a degree of stability to the ester linkage. numberanalytics.com The synthesis of aromatic esters can be achieved through several methods, with the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, being a prominent example. numberanalytics.com

Overview of Formyl and Halogenated Benzoate (B1203000) Derivatives in Chemical Research

The introduction of formyl (an aldehyde group) and halogen substituents onto the benzoate framework significantly expands the synthetic utility of these molecules. Formyl groups are valuable functional handles that can participate in a plethora of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. For instance, the formyl group of methyl 4-formylbenzoate (B8722198) is instrumental in the preparation of dimethyl terephthalate (B1205515) and serves as an intermediate for fluorescent brighteners. fishersci.ca

Halogenated benzoate derivatives, such as methyl 4-bromobenzoate (B14158574), are also crucial reagents in organic synthesis. chemicalbook.com The bromine atom can be readily substituted or participate in cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. chemicalbook.commdpi.com This reactivity makes them valuable precursors for creating more complex molecular architectures. For example, methyl 4-bromobenzoate is a starting material for the synthesis of various heterocyclic compounds and has been used to create stable radioiodinating reagents for cancer radiotherapy. chemicalbook.com

Methyl 4-bromo-2-formylbenzoate as a Versatile Building Block in Complex Molecule Synthesis

This compound is a trifunctional molecule that combines the key features of an aromatic ester, a formyl group, and a halogen substituent. This unique combination of functional groups on a single aromatic ring makes it an exceptionally versatile building block in the synthesis of complex molecules. The presence of the ester, aldehyde, and bromo groups at specific positions allows for a high degree of control and selectivity in chemical reactions, enabling chemists to construct intricate molecular frameworks with precision.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGNIICNQUKYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Reactivity of Methyl 4 Bromo 2 Formylbenzoate

The strategic placement of three distinct functional groups on the benzene (B151609) ring of Methyl 4-bromo-2-formylbenzoate underpins its utility as a synthetic intermediate. Understanding its preparation and chemical behavior is key to harnessing its full potential.

A common synthetic route to prepare this compound starts from methyl 4-bromo-2-methylbenzoate. This starting material undergoes a bromination reaction, specifically at the methyl group, to yield methyl 4-bromo-2-(bromomethyl)benzoate. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The resulting benzylic bromide can then be oxidized to the corresponding aldehyde, thus forming this compound.

| Reactant/Reagent | Role |

| Methyl 4-bromo-2-methylbenzoate | Starting Material |

| N-Bromosuccinimide (NBS) | Brominating Agent |

| Benzoyl Peroxide | Radical Initiator |

| Carbon Tetrachloride | Solvent |

The reactivity of this compound is characterized by the distinct chemical behavior of its three functional groups: the methyl ester, the formyl (aldehyde) group, and the bromo substituent. The aldehyde group is susceptible to nucleophilic attack and can be readily oxidized to a carboxylic acid or reduced to an alcohol. The bromo group, being a halogen, is a good leaving group in nucleophilic aromatic substitution reactions and is particularly well-suited for participation in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide range of substituents at the 4-position of the benzene ring. chemicalbook.commdpi.com The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. numberanalytics.com

Physical and Spectroscopic Properties

The physical and spectroscopic data of a compound are essential for its identification, characterization, and purity assessment.

| Property | Value |

| Molecular Formula | C9H7BrO3 uni.luachemblock.comsynquestlabs.com |

| Molecular Weight | 243.06 g/mol achemblock.combiosynth.com |

| Appearance | Solid sigmaaldrich.com |

| CAS Number | 1260795-42-3 achemblock.comsynquestlabs.comsigmaaldrich.com |

Spectroscopic techniques provide detailed information about the molecular structure of Methyl 4-bromo-2-formylbenzoate.

| Spectroscopic Data | |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Spectra would show distinct signals for the aromatic protons, the aldehyde proton, and the methyl ester protons, with chemical shifts influenced by the electronic effects of the substituents. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | The spectrum would reveal unique peaks for each carbon atom in the molecule, including the carbonyl carbons of the ester and aldehyde, the aromatic carbons, and the methyl carbon. |

| Mass Spectrometry | The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns. uni.lu |

| Infrared (IR) Spectroscopy | The IR spectrum would display characteristic absorption bands for the C=O stretching vibrations of the ester and aldehyde groups, as well as C-H and C-Br stretching and bending vibrations. |

V. Advanced Applications in Chemical and Medicinal Sciences

Methyl 4-bromo-2-formylbenzoate as a Precursor in Complex Organic Synthesis

The reactivity of the aldehyde and the potential for cross-coupling reactions at the bromine-substituted position make this compound a strategic starting material for constructing intricate molecular architectures.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. researchgate.net These reactions are prized in modern synthetic chemistry for their high atom economy, time and energy savings, and their ability to rapidly generate libraries of structurally diverse compounds. researchgate.netwikipedia.org

This compound is an ideal candidate for MCRs. The aldehyde group can readily react with an amine to form an imine intermediate in situ. This intermediate can then be trapped by a third component in the reaction mixture, leading to the formation of complex heterocyclic systems.

A notable example is the synthesis of isoindolinone derivatives. In a copper-catalyzed three-component reaction, a formylbenzoate like this compound can react with an amine and a terminal alkyne. nih.gov The probable reaction mechanism involves:

Formation of an imine from the reaction between the formylbenzoate and the amine.

Generation of a copper acetylide from the terminal alkyne and the copper catalyst.

Addition of the copper acetylide to the imine.

A subsequent intramolecular cyclization of the resulting propargylamine (B41283) intermediate to construct the γ-lactam ring of the isoindolinone core. nih.gov

This approach highlights the utility of this compound in generating valuable heterocyclic scaffolds.

Table 1: Example of a Three-Component Reaction for Heterocycle Synthesis This table illustrates a representative reaction type where a substituted formylbenzoate is a key reactant.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Class |

|---|---|---|---|---|

| Formylbenzoate | Amine | Alkyne | Copper | Isoindolinone |

While quinoline (B57606) scaffolds are crucial in medicinal chemistry, the direct synthesis of quinoline-based tetracycles starting specifically from this compound is not prominently detailed in the surveyed literature. Established methods for quinoline synthesis, such as the Pfitzinger reaction, typically involve the condensation of isatin (B1672199) with a carbonyl compound like an aldehyde or ketone. wikipedia.orgsynquestlabs.com For instance, 2-(4-bromophenyl)quinoline-4-carboxylic acid has been synthesized using isatin and 4-bromoacetophenone, a different starting material. synquestlabs.com

Applications in Medicinal Chemistry and Drug Discovery

The heterocyclic structures synthesized from this compound are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

This compound acts as a precursor to scaffolds that can be further elaborated to create molecules with potential therapeutic value. The ability to generate diverse heterocyclic compounds via MCRs makes it a valuable tool for drug discovery, allowing for the creation of compound libraries that can be screened for various biological activities.

The development of new antifungal agents is a critical area of research. Heterocyclic compounds, particularly those containing a quinoline nucleus, have shown promise in this field. Although not synthesized directly from this compound, studies on related bromo-substituted quinoline derivatives demonstrate their potential as antifungal agents. For example, certain 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives have been tested for their activity against fungal pathogens. The findings indicate that the bromo-quinoline structural motif is a viable candidate for antifungal drug development. This suggests that the heterocyclic compounds derived from this compound could serve as a basis for novel antifungal agents.

Table 2: In Vitro Antifungal Activity of Representative Bromo-Quinoline Derivatives against C. albicans Data illustrates the potential of the bromo-quinoline scaffold. MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism.

| Compound | MIC (μM) against C. albicans |

|---|---|

| Quinoline derivative 6a | 164.35 |

| Quinoline derivative 10 | 191.36 |

| Quinoline derivative 11 | 192.29 |

Source: Adapted from research on 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives.

The surveyed scientific literature does not provide specific information regarding the synthesis and evaluation of compounds derived from this compound for antihypertensive properties.

As a Bioactive Precursor Scaffold for Pharmacologically Active Compounds

Compounds with Potential Anticancer Properties

The chemical scaffold provided by "this compound" is a valuable starting point for the synthesis of various heterocyclic systems, a number of which have been investigated for their potential as anticancer agents. The presence of an aldehyde, a bromo substituent, and a methyl ester group on a benzene (B151609) ring offers multiple points for chemical modification and elaboration into more complex molecules. One significant class of anticancer compounds that can be conceptually derived from precursors like "this compound" are quinazolines and their derivatives. nih.govnih.govsemanticscholar.org

Quinazolinone-based compounds, for instance, are known to exhibit a wide range of biological activities, including potent antitumor effects. nih.govsemanticscholar.org The synthesis of these molecules often involves the condensation of a substituted anthranilic acid or a related derivative with another cyclic or acyclic component. "this compound" can be envisioned as a precursor to a substituted anthranilate, which could then be cyclized to form a bromo-substituted quinazolinone. The bromine atom at the 6-position of the resulting quinazoline (B50416) ring is of particular interest, as halogen substituents can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. nih.gov

Furthermore, the aldehyde functionality of "this compound" can be utilized in condensation reactions to form chalcone-quinazoline hybrids, which have also been explored as potential anticancer agents. semanticscholar.org The general synthetic strategy would involve the reaction of the aldehyde with a suitable acetophenone (B1666503) derivative to yield a chalcone (B49325), which is then cyclized with a source of ammonia (B1221849) to construct the quinazoline core.

While direct synthesis of a marketed anticancer drug from "this compound" is not prominently documented, its structural motifs are present in numerous experimental compounds. The following table outlines some quinazoline derivatives with reported anticancer activity, highlighting the importance of the core structure that could be accessed from precursors like "this compound".

| Compound Class | General Structure | Potential Anticancer Activity |

| 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines | Quinazoline core with bromo and pyridyl substitutions | Inhibition of Epidermal Growth Factor Receptor (EGFR) nih.gov |

| Chalcone-quinazoline hybrids | Quinazoline core linked to a chalcone moiety | Potent activity against various human cancer cell lines semanticscholar.org |

| 1,2,4-Triazolyl-quinazoline hybrids | Quinazoline fused or linked to a triazole ring | Comparable activity to doxorubicin (B1662922) in some cancer cell lines ekb.eg |

Compounds with Potential Antiulcer Properties

The quest for novel antiulcer agents has led to the exploration of a wide array of chemical structures. While "this compound" is not a direct therapeutic agent, its chemical functionalities make it a plausible precursor for the synthesis of compounds with potential antiulcer activity. The synthesis of many antiulcer drugs involves the construction of heterocyclic systems, and substituted benzaldehydes are key starting materials in these synthetic routes. nih.govnih.gov

For example, benzimidazole (B57391) derivatives are a well-known class of proton pump inhibitors used to treat acid-related disorders. The synthesis of these compounds often starts from a substituted o-phenylenediamine, which can be prepared from a corresponding nitrobenzene (B124822) derivative. A plausible synthetic route could involve the conversion of the formyl group of "this compound" to a nitro group, followed by reduction to an amine and subsequent cyclization to form a benzimidazole ring. The bromo and methyl ester substituents would offer further opportunities for diversification of the final product.

Another class of compounds with reported antiulcer activity are dihydrobenzofuranone derivatives. nih.gov The synthesis of these molecules can involve multi-step sequences starting from substituted phenols. "this compound" could be chemically transformed into a suitable phenolic precursor for such syntheses.

The following table presents classes of compounds with demonstrated antiulcer properties that could potentially be synthesized from precursors derived from "this compound".

| Compound Class | General Structure | Potential Antiulcer Mechanism of Action |

| Aralkyl-substituted benzazoles | Benzazole core with aralkyl substitutions | Histamine H2-receptor antagonism (in some analogues) nih.gov |

| Dihydrobenzofuranone derivatives | Fused furanone and benzene ring system | Not specified, activity demonstrated in animal models nih.gov |

Compounds with Potential Antipsychotic Properties

The development of new antipsychotic drugs is a complex process that often involves the synthesis and screening of novel heterocyclic compounds. Substituted benzaldehydes and benzoic acids are fundamental building blocks in the synthesis of many CNS-active molecules. "this compound," with its unique substitution pattern, represents a potential starting material for the creation of new chemical entities with antipsychotic potential.

One relevant class of compounds are the pyridobenzodiazepines, which have been investigated for their potential as atypical antipsychotics. nih.gov The synthesis of these tricyclic systems often involves the condensation of a substituted 2-aminopyridine (B139424) with a functionalized benzene derivative. "this compound" could be elaborated into a suitable benzene-containing component for such a condensation reaction. The bromo substituent could play a role in modulating the binding affinity of the final compound to dopamine (B1211576) and serotonin (B10506) receptors, which are key targets for antipsychotic drugs.

The table below outlines a class of compounds with potential antipsychotic properties, for which "this compound" could serve as a precursor.

| Compound Class | General Structure | Potential Antipsychotic Mechanism of Action |

| Pyridobenzodiazepine derivatives | Fused pyridine (B92270), benzene, and diazepine (B8756704) ring system | Modulation of dopamine (D2) and serotonin (5-HT2) receptors nih.gov |

Compounds with Potential Antiviral Properties

The fight against viral infections has been greatly aided by the development of synthetic antiviral drugs, many of which are nucleoside analogues. nih.govnih.gov These compounds mimic the natural building blocks of DNA and RNA and can interfere with viral replication. The synthesis of complex nucleoside analogues often requires functionalized heterocyclic bases, and "this compound" can be considered a potential starting point for the construction of such heterocycles.

For instance, the synthesis of certain antiviral agents involves the coupling of a sugar moiety to a modified pyrimidine (B1678525) or purine (B94841) base. The aromatic ring of "this compound" could be transformed into a pyrimidine or other nitrogen-containing heterocycle, with the bromo and ester groups providing handles for further chemical manipulation and attachment of a sugar-like component.

While direct synthetic routes from "this compound" to established antiviral drugs are not readily found in the literature, its utility as a functionalized building block is conceptually sound. The following table showcases a class of compounds with antiviral activity that could potentially be accessed through synthetic pathways involving precursors derived from "this compound".

| Compound Class | General Structure | Potential Antiviral Mechanism of Action |

| Nucleoside Analogues | A modified nucleic base attached to a sugar moiety | Inhibition of viral RNA-dependent RNA polymerase nih.gov |

Intermediate in the Synthesis of Targeted Therapeutic Agents

Precursor for GluN2C-Selective Potentiators

N-methyl-D-aspartate (NMDA) receptors are crucial for synaptic transmission, and their dysfunction has been implicated in various neurological disorders. The GluN2C subunit of the NMDA receptor is a particularly interesting therapeutic target. Recent research has focused on the development of selective potentiators of GluN2C-containing NMDA receptors.

"this compound" is a valuable precursor in the synthesis of these selective potentiators. The aldehyde group is a key functionality that participates in condensation reactions to build the core structure of these molecules. For example, in the synthesis of certain pyrrolidinone-based GluN2C-selective potentiators, a substituted benzaldehyde (B42025) is a required starting material. The bromo substituent on the aromatic ring can be retained in the final product or can be used as a handle for further chemical modifications through cross-coupling reactions to introduce other functional groups, thereby allowing for the fine-tuning of the pharmacological properties of the potentiators.

Precursor for Human Dihydroorotate (B8406146) Dehydrogenase (hDHODH) Inhibitors

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway. The inhibition of this enzyme is a validated strategy for the treatment of autoimmune diseases and cancer. "this compound" can serve as a crucial building block in the synthesis of potent hDHODH inhibitors.

One such class of inhibitors is based on a triazolopyrimidine scaffold. In the synthesis of these compounds, a substituted benzoic acid derivative is often required. "this compound" can be readily oxidized to the corresponding carboxylic acid, which can then be coupled with other synthetic intermediates to construct the final inhibitor. The bromo substituent can be important for establishing key interactions within the binding pocket of the hDHODH enzyme, contributing to the potency and selectivity of the inhibitor.

The following table provides an overview of the therapeutic targets and the role of "this compound" as a precursor.

| Therapeutic Target | Class of Therapeutic Agent | Role of "this compound" |

| GluN2C-containing NMDA receptors | Pyrrolidinone-based selective potentiators | Precursor providing the substituted benzaldehyde core structure. |

| Human Dihydroorotate Dehydrogenase (hDHODH) | Triazolopyrimidine-based inhibitors | Precursor to the substituted benzoic acid component of the inhibitor. |

Role in Inducing Cellular Apoptosis

Currently, there is no direct scientific literature available that specifically investigates or establishes a role for this compound in the induction of cellular apoptosis. Research into the specific apoptotic-inducing capabilities of this compound has not been published in peer-reviewed journals. General research has shown that some benzoate (B1203000) derivatives can be scaffolds for apoptosis-inducing agents, but specific data for this compound is lacking. bldpharm.comsigmaaldrich.com

Structure-Activity Relationship (SAR) Studies of Derived Compounds

As of the current available scientific literature, there are no specific Structure-Activity Relationship (SAR) studies published for derivatives of this compound in the context of apoptosis or any other biological activity. The absence of such studies indicates that this specific area of research for this compound and its direct derivatives remains to be explored.

Role in Bio-Standards and Pharmaceutical Testing

There is no evidence to suggest that this compound is currently listed as a reference standard in major pharmacopoeias, such as the British Pharmacopoeia (BP) or the European Pharmacopoeia (EP). sigmaaldrich.compharmacopoeia.comedqm.eu Consequently, its use as an official bio-standard in pharmaceutical testing and quality control is not established. However, its availability from various chemical suppliers suggests its use in research and development as a starting material or intermediate. bldpharm.combldpharm.com

While not an official standard, this compound is utilized in the synthesis of novel compounds that are subject to rigorous biological and pharmaceutical testing. For instance, international patents describe its use as a key intermediate in the creation of new therapeutic candidates.

Table 1: Application of this compound in the Synthesis of Patented Compounds

| Patent Number | Title of Patent | Therapeutic Target/Application |

| WO2018068017A1 | Heterocyclic compounds as inhibitors of ras and methods of use thereof | RAS inhibitors for cancer treatment google.com |

| WO2022185055A1 | Pyrimidine or pyridine derivates useful as hcn2 modulators | HCN2 modulators for neuropathic pain google.com |

These patents underscore the role of this compound in the generation of new chemical entities that are then evaluated for their potential in treating diseases such as cancer and neuropathic pain. google.comgoogle.com

Vi. Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. A DFT study on Methyl 4-bromo-2-formylbenzoate would involve complex calculations to determine the molecule's ground-state geometry and electron density distribution. This would reveal how the bromine atom, the formyl group (-CHO), and the methyl ester group (-COOCH₃) influence the electronic environment of the benzene (B151609) ring. Such calculations are foundational for understanding the molecule's stability and spectroscopic properties.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

A key application of molecular orbital theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.nettcsedsystem.edu The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, making it a nucleophilic center. Conversely, the LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons, indicating its electrophilic sites.

Prediction of Chemical Reactivity Descriptors

From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. google.com

Nucleophilicity (N)While a global nucleophilicity index (N) can be defined, local descriptors are often more informative for predicting sites of nucleophilic attack. This analysis helps in understanding how a molecule will interact with electrophiles.

Without a dedicated computational study on this compound, specific values for these descriptors remain undetermined. The synthesis of such data would require de novo computational experiments using specialized software and would constitute original research.

Optimized Geometries and Conformational Energetics

The geometry of this compound is primarily defined by the orientation of its functional groups—the formyl (-CHO) and methyl ester (-COOCH₃) groups—relative to the benzene ring. Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the most stable (optimized) geometry and the energy associated with different conformations. nih.govresearchgate.net

For substituted benzaldehydes, a key conformational feature is the rotation around the single bond connecting the formyl group to the aromatic ring. researchgate.net The planarity of the formyl group with the benzene ring is favored due to electronic delocalization between the carbonyl group and the π-system of the ring. researchgate.net However, substituents on the ring can introduce steric hindrance, potentially leading to a non-planar arrangement. In the case of this compound, the ortho-formyl group experiences steric interaction with the adjacent methyl ester group.

The conformational preference of the methyl ester group in methyl benzoates has also been a subject of theoretical investigation. researchgate.net The ester group can adopt different orientations relative to the benzene ring. DFT calculations on methyl benzoate (B1203000) itself suggest that the planar conformation, where the carbonyl of the ester is coplanar with the ring, is the most stable.

A comprehensive conformational analysis of this compound would involve mapping the potential energy surface by systematically rotating the formyl and methyl ester groups. This would reveal the global minimum energy conformation and the energy barriers between different conformers.

Table 1: Representative Calculated Rotational Barriers for a para-Substituted Benzaldehyde (B42025) (Analogous System) (Note: This table presents data for analogous systems to illustrate the concept of rotational barriers, as specific data for this compound was not found in the searched literature.)

| Substituent (para-position) | Computational Method | Rotational Barrier (kcal/mol) |

| -H | DFT/B3LYP | 7.5 - 8.5 |

| -NO₂ | DFT/B3LYP | 8.0 - 9.0 |

| -OH | DFT/B3LYP | 6.5 - 7.5 |

Data is illustrative and sourced from general findings in computational studies of substituted benzaldehydes. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions, including the identification of transient intermediates and high-energy transition states. libretexts.orgucsb.edu For this compound, a key reaction of interest is the nucleophilic addition to the carbonyl carbon of the formyl group. academie-sciences.fracademie-sciences.fr

Theoretical studies on nucleophilic addition to aldehydes have provided fundamental insights into the reaction pathway. academie-sciences.fracademie-sciences.fr The trajectory of the incoming nucleophile is not perpendicular to the carbonyl plane but follows a specific angle known as the Bürgi-Dunitz trajectory. academie-sciences.fr Computational models can map the potential energy surface of this reaction, identifying the transition state structure and its associated energy barrier (activation energy).

The presence of substituents on the benzene ring, as in this compound, influences the reactivity of the formyl group. The bromo and methyl ester groups are electron-withdrawing, which generally increases the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack. Computational models can quantify these electronic effects.

Finding the transition state structure is a common objective of computational reaction modeling. libretexts.orgucsb.edu Methods like nudged elastic band (NEB) or algorithms that search for first-order saddle points on the potential energy surface are employed. libretexts.org Once located, frequency calculations are performed to verify that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

For instance, in a reaction involving the addition of a Grignard reagent to the formyl group of this compound, computational modeling could predict the structure of the transition state, the activation energy, and the stereochemical outcome of the reaction.

Table 2: Illustrative Data from Computational Modeling of a Nucleophilic Addition Reaction (Analogous System) (Note: This table provides a conceptual illustration of data obtained from computational modeling of a reaction analogous to one that this compound might undergo.)

| Reaction Step | Computational Method | Calculated Parameter | Value |

| Reactant Complex | DFT (B3LYP/6-31G) | Relative Energy | 0.0 kcal/mol |

| Transition State | DFT (B3LYP/6-31G) | Relative Energy (Activation Energy) | +15.2 kcal/mol |

| Transition State | DFT (B3LYP/6-31G) | Imaginary Frequency | -250 cm⁻¹ |

| Product | DFT (B3LYP/6-31G) | Relative Energy | -25.7 kcal/mol |

Data is hypothetical and representative of typical values obtained from DFT calculations on nucleophilic addition reactions. libretexts.orgucsb.eduacademie-sciences.fr

Vii. Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

Current synthetic routes to Methyl 4-bromo-2-formylbenzoate and its precursors often rely on traditional methods that may involve harsh reagents or generate significant waste. For instance, the synthesis of related methyl 4-bromo-2-fluorobenzoate can be achieved from 4-bromo-2-fluorobenzoic acid using reagents like (trimethylsilyl)diazomethane in solvents such as THF and methanol. chemicalbook.com A documented synthesis for this compound itself proceeds from 4-bromo-2-formylbenzoic acid using methyl iodide in DMF with potassium carbonate. lookchem.com

Future research should prioritize the development of more sustainable and scalable pathways. This involves exploring methodologies that reduce environmental impact, a core tenet of green chemistry. researchgate.net Strategies could include the use of aqueous media, avoidance of column chromatography, and recycling of solvents and reagents. researchgate.net The development of one-pot procedures, such as those demonstrated for the synthesis of the parent methyl 4-formylbenzoate (B8722198), represents a promising avenue for improving efficiency and reducing waste. researchgate.net Investigating catalytic systems, particularly those using earth-abundant metals or even metal-free conditions, could provide more environmentally benign alternatives to current protocols.

Development of Enantioselective and Diastereoselective Syntheses for Chiral Derivatives

Many biologically active molecules are chiral, with their pharmacological effects being highly dependent on their stereochemistry. While research into this compound has laid a foundation for its use, a significant future direction is the development of methods to produce chiral derivatives in an enantiomerically pure form. Reactions involving the aldehyde or positions on the aromatic ring could generate new stereocenters, leading to molecules with potentially novel and highly specific biological activities.

Currently, there is a notable gap in the literature regarding the enantioselective or diastereoselective synthesis of derivatives from this specific building block. Future research should focus on applying modern asymmetric catalysis to reactions involving this scaffold. This includes the use of chiral catalysts (organocatalysts, transition-metal complexes) to control the stereochemical outcome of reactions such as aldol (B89426) additions, hydrocyanations, or asymmetric reductions of the formyl group. Success in this area would be critical for synthesizing and evaluating chiral drug candidates derived from this compound, enabling more precise investigations into their interactions with biological targets.

Comprehensive Elucidation of its Reactivity Profile with Diverse Reagents and Catalysts

A thorough understanding of a chemical's reactivity is paramount to its effective use in synthesis. The reactivity of the related methyl 4-formylbenzoate is generally understood; as an aldehyde and an ester, it undergoes reactions typical of these functional groups, such as oxidation of the aldehyde to a carboxylic acid and self-condensation reactions. chemicalbook.com A key aspect of its chemistry is the potential for chemoselectivity, as demonstrated by the selective reduction of the aldehyde group over the ester using sodium borohydride. iwu.edu

For this compound, future work should aim to build a more comprehensive reactivity map. This includes systematically studying its reactions with a wide array of modern reagents and catalysts. Exploring its participation in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C-Br bond would be highly valuable for creating diverse molecular libraries. Furthermore, investigating the interplay between the three functional groups—the aldehyde, the ester, and the bromo substituent—under various conditions (e.g., photoredox catalysis, electrochemical synthesis, enzymatic transformations) will uncover novel synthetic pathways and provide chemists with a more versatile and predictable toolkit for its application.

Advanced Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Compounds Derived from this compound

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the specific structural features of a molecule responsible for its biological effects. gardp.org By making systematic chemical modifications to a lead compound, chemists can understand how changes in structure affect activity, allowing for the rational design of more potent and selective molecules. gardp.orgdrugdesign.org Similarly, Structure-Property Relationship (SPR) studies relate molecular structure to physical properties like solubility and stability.

For derivatives of this compound, advanced SAR and SPR studies are a critical next step. The compound offers three distinct points for modification: the bromo substituent, the formyl group, and the methyl ester. Future research should involve creating libraries of analogues by:

Replacing the bromo group with other halogens or functional groups via cross-coupling reactions to probe the effect on binding and properties.

Transforming the formyl group into various other functionalities, such as oximes, hydrazones, amines (via reductive amination), or heterocyclic rings (e.g., imidazoles, pyrimidines).

Modifying the ester group to amides or other bioisosteres to alter properties like cell permeability and metabolic stability.

Combining these synthetic efforts with computational modeling, molecular docking, and extensive biological screening will build detailed SAR models. researchgate.net Such studies have proven crucial in other contexts, for instance, in optimizing benzimidazole (B57391) derivatives for VEGF inhibition or developing potent NAAA inhibitors. nih.govnih.gov This systematic approach will be essential to guide the optimization of lead compounds derived from this compound for specific therapeutic targets.

Expansion of its Biological and Pharmacological Applications Beyond Current Scope

Initial investigations have highlighted the potential of related halogenated benzoates in medicine. For example, in silico and theoretical studies on methyl 4-bromo-2-fluorobenzoate suggest it may be a promising candidate for development as an antifungal agent, with molecular docking studies showing favorable interactions with fungal proteins. dergipark.org.tr Benzoate (B1203000) derivatives, in general, are recognized as an interesting class of biologically active compounds, with some showing potential anticancer activity. dergipark.org.tr

The next frontier is to systematically expand the evaluation of this compound derivatives across a broader range of therapeutic areas. Given its structural features, it is a valuable scaffold for generating compounds to be screened for various activities, including:

Anticancer: Building on the potential of related structures, derivatives could be tested against a wide panel of cancer cell lines. researchgate.net

Antimicrobial: Expanding on the antifungal potential, screening against diverse bacterial and fungal strains is warranted. dergipark.org.tr

Neuropharmacology: Many small molecules with aromatic and halogenated features interact with CNS targets. Derivatives could be explored for activity against neurodegenerative diseases or psychiatric disorders.

Anti-inflammatory: The formyl and bromo groups provide handles to synthesize compounds that could modulate inflammatory pathways.

A broad-based screening approach, coupled with the SAR studies mentioned previously, will be key to uncovering new and unexpected therapeutic applications for this versatile chemical scaffold.

Investigation into its Role and Derivatives as Phytoalexins in Plant Defense Mechanisms

Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack. They are a crucial part of the plant's innate immune system. While there is no direct research linking this compound to this role, exploring this avenue represents a novel and intriguing future perspective. The structural characteristics of halogenated aromatics are found in some naturally occurring bioactive compounds, and studies have been conducted on the effect of related fluorobenzoate derivatives on plant fungal diseases. dergipark.org.tr

Future research could investigate whether derivatives of this compound can act as phytoalexins or phytoalexin analogues. This would involve synthesizing a library of related compounds and testing their ability to inhibit the growth of common plant pathogens. Furthermore, studies could explore whether these compounds can elicit defense responses in plants. Success in this area could lead to the development of a new class of plant-protecting agents, contributing to sustainable agriculture by providing alternatives to traditional pesticides.

Green Chemistry Approaches in the Synthesis and Application of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying these principles to the entire lifecycle of this compound is a crucial future direction. mdpi.comresearchgate.net

Future research should focus on several key green chemistry strategies:

Greener Solvents and Conditions: Moving away from conventional volatile organic solvents towards water, supercritical fluids, or ionic liquids. mdpi.com Implementing solvent-free reaction conditions, such as grinding or ball-milling, should also be explored. mdpi.com

Catalysis: Emphasizing the use of highly efficient and recyclable catalysts, such as heterogeneous catalysts, to replace stoichiometric reagents. This improves atom economy and simplifies purification. mdpi.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Renewable Feedstocks: While challenging, long-term research could aim to derive the basic aromatic scaffold from renewable biomass sources rather than petroleum feedstocks.

By integrating these green chemistry principles, the synthesis and application of this compound and its derivatives can become more economically viable and environmentally sustainable. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing Methyl 4-bromo-2-formylbenzoate with high purity?

- Methodological Answer : Synthesis optimization often involves monitoring reaction progress via TLC. For example, in related ester derivatives, TLC with a 2:1 chloroform-ethyl acetate ratio effectively tracks reactant consumption . Purification may include recrystallization or column chromatography. Safety protocols (e.g., handling brominated intermediates under inert conditions) are critical due to reactivity and toxicity .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Immediate flushing with water is required for eye/skin exposure .

- Storage : Store in airtight containers at 0–6°C to prevent degradation, as brominated aromatic compounds are sensitive to light and moisture .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FTIR/Raman : Identify functional groups (e.g., formyl C=O stretch at ~1700 cm⁻¹, ester C-O stretch) .

- NMR : Assign proton environments (e.g., aromatic protons, methyl ester) and confirm substitution patterns .

- X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry, as demonstrated in structurally similar brominated benzoates .

Advanced Research Questions

Q. How can crystallographic data be refined using SHELXL to resolve ambiguities in the structure of this compound?

- Methodological Answer : SHELXL refines crystal structures by optimizing parameters like atomic displacement and occupancy. For brominated compounds:

- Use high-resolution data to model disordered bromine atoms.

- Apply restraints for bond lengths/angles based on prior benzoate derivatives .

- Validate refinement with R-factor convergence (<5%) and electron density maps .

Q. What strategies can resolve contradictions between NMR and X-ray crystallography data in structural assignments?

- Methodological Answer :

- Cross-validation : Compare NMR-derived coupling constants with X-ray torsion angles. For example, discrepancies in formyl group orientation may arise from dynamic effects in solution .

- Computational Modeling : Perform DFT calculations to reconcile solution-phase NMR data with solid-state X-ray structures .

Q. How can computational docking studies be applied to investigate the biological interactions of derivatives of this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes like COX-2 or microbial targets based on structural analogs (e.g., bromophenols with anti-inflammatory activity) .

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding. Validate poses with molecular dynamics (MD) simulations .

- Experimental Correlation : Compare docking scores with in vitro bioactivity assays (e.g., IC₅₀ values) to refine computational models .

Data Contradiction Analysis

Q. How to address conflicting reactivity data in brominated benzoate derivatives during cross-coupling reactions?

- Methodological Answer :

- Mechanistic Probing : Use kinetic studies (e.g., variable-temperature NMR) to identify intermediates. For example, Pd-catalyzed couplings may stall due to bromide coordination .

- Alternative Conditions : Screen ligands (e.g., SPhos) or solvents (e.g., DMF instead of THF) to improve yields .

Safety and Compliance

Q. What are the best practices for disposing of waste containing this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.